2-(2-Naphthyl)thiazole-4-carboxylic Acid

Description

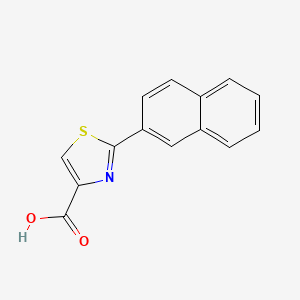

2-(2-Naphthyl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 2-naphthyl moiety. This structure combines the aromaticity and hydrophobicity of the naphthyl group with the hydrogen-bonding capability of the carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C14H9NO2S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)12-8-18-13(15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) |

InChI Key |

SORZSBORLXFHFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=CS3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as iodine or ammonium acetate.

Industrial Production Methods

Industrial production of 2-(2-Naphthyl)thiazole-4-carboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the naphthyl group or the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Naphthyl)thiazole-4-carboxylic Acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Phenyl Derivatives

- 2-(4-Methoxyphenyl)thiazole-4-carboxylic Acid Structure: Methoxy group at the para position of the phenyl ring. Properties: Acts as a precursor for thiazole-carboxamide derivatives (TC-1 to TC-5) with strong negative allosteric modulation (NAM) effects on AMPA receptors, reducing current amplitude and desensitization rates .

- 2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid Structure: Fluorine atoms at ortho positions of the phenyl ring. Properties: Molecular formula C10H5F2NO2S (MW = 249.21). The electronegative fluorine atoms increase metabolic stability and influence binding affinity in drug-receptor interactions . Key Difference: Fluorine substitution may enhance blood-brain barrier penetration compared to bulkier naphthyl groups.

Heteroaromatic Substituents

2-(4-Pyridinyl)thiazole-5-carboxamide Derivatives

- Structure : Pyridinyl substituent at the thiazole 2-position.

- Properties : Synthesized via coupling with amines, these compounds exhibit antiviral or enzyme inhibitory activity. Statistical analyses (Student’s t-test) confirm significant biological effects .

- Key Difference : The basic pyridinyl nitrogen enables salt formation, improving water solubility over the neutral naphthyl group.

4-(2-Naphthyl)-1,3-thiazole-2-carboxylic Acid

- Structure : Positional isomer of the target compound, with the naphthyl group at the thiazole 4-position and the carboxylic acid at the 2-position.

- Properties : Molecular weight 255.29 , stored at -20°C for long-term stability. This isomer’s altered substitution pattern may affect hydrogen-bonding networks and pseudopolymeric behavior in metal-organic frameworks (MOFs) .

Functional Group Variations

Ester Derivatives

- Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate Structure: Ethyl ester with a nitroanilino substituent. Properties: Molecular formula C12H11N3O4S (MW = 293.3). The nitro group (-NO2) is strongly electron-withdrawing, reducing electron density on the thiazole ring and altering reactivity in coupling reactions . Key Difference: Ester derivatives are typically intermediates; hydrolysis to the carboxylic acid enhances hydrogen-bonding capacity for target applications.

Amide Derivatives

- (E)-2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic Acid Structure: Hydrazine-linked pyridinyl substituent. Properties: Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antioxidant capacity in radical scavenging assays. ADMET predictions suggest favorable drug-likeness .

Table 1: Key Properties of Selected Thiazole-4-carboxylic Acid Derivatives

Biological Activity

2-(2-Naphthyl)thiazole-4-carboxylic acid is an organic compound notable for its unique structural features, which include a naphthalene ring linked to a thiazole ring with a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure combines both aromatic and heterocyclic components, contributing to its diverse chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. For example, studies have shown that thiazole carboxylic acids can inhibit bacterial enzymes, suggesting that this compound may also possess similar antimicrobial capabilities .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Thiazole derivative A | Escherichia coli | 6.25 µg/mL |

| Thiazole derivative B | Pseudomonas aeruginosa | 12.5 µg/mL |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Certain compounds have demonstrated the ability to inhibit key protein kinases involved in cancer progression, leading to cell cycle arrest and apoptosis in cancer cells. The interaction of this compound with specific cancer cell signaling pathways remains to be fully elucidated, but its structural similarity to known anticancer agents suggests potential in this area .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.